molecular formula C10H10Br2O2 B3243489 Ethyl 3-bromo-2-(bromomethyl)benzoate CAS No. 157652-24-9

Ethyl 3-bromo-2-(bromomethyl)benzoate

Cat. No.: B3243489
CAS No.: 157652-24-9
M. Wt: 321.99 g/mol
InChI Key: PEEDOLWKGPCTRB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-(bromomethyl)benzoate: is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the 3rd and 2nd positions, and an ethyl ester group at the carboxyl position. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Ethyl 3-methylbenzoate: The synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate can be achieved through the bromination of Ethyl 3-methylbenzoate. This involves the reaction of Ethyl 3-methylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide.

    Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor where the bromination reaction is carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Ethyl 3-methylbenzoate.

    Oxidation: Ethyl 3-bromo-2-formylbenzoate.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid .

Comparison with Similar Compounds

    Ethyl 3-bromo-2-methylbenzoate: Similar structure but lacks the second bromine atom at the 2nd position.

    Ethyl 3-chloro-2-(chloromethyl)benzoate: Similar structure with chlorine atoms instead of bromine.

    Methyl 3-bromo-2-(bromomethyl)benzoate: Similar structure with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhances its reactivity in substitution reactions compared to its analogs with only one halogen atom or different halogens .

Properties

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEDOLWKGPCTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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